molecular formula C18H23N3O2S B2613772 3-Cyano-N-[(4-morpholin-4-ylthian-4-yl)methyl]benzamide CAS No. 2380167-59-7

3-Cyano-N-[(4-morpholin-4-ylthian-4-yl)methyl]benzamide

Cat. No.: B2613772
CAS No.: 2380167-59-7
M. Wt: 345.46
InChI Key: KVICSORUFNCBKX-UHFFFAOYSA-N
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Description

3-Cyano-N-[(4-morpholin-4-ylthian-4-yl)methyl]benzamide is a chemical compound with the molecular formula C18H23N3O2S and a molecular weight of 345.46. This compound is characterized by the presence of a cyano group, a morpholine ring, and a benzamide moiety, making it a versatile molecule in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Cyano-N-[(4-morpholin-4-ylthian-4-yl)methyl]benzamide can be achieved through the cyanoacetylation of amines. This involves the treatment of substituted aryl or heteryl amines with alkyl cyanoacetates under different reaction conditions . One common method is the direct treatment of amines with methyl cyanoacetate without solvent at room temperature, which affords the target N-substituted cyanoacetamide compounds . Another method involves stirring ethyl cyanoacetate with amines at 70°C for 6 hours, followed by stirring at room temperature overnight .

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of industrial production methods are often proprietary and may vary between manufacturers.

Chemical Reactions Analysis

Types of Reactions

3-Cyano-N-[(4-morpholin-4-ylthian-4-yl)methyl]benzamide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to convert the cyano group to other functional groups.

    Substitution: The compound can undergo substitution reactions, particularly at the cyano and benzamide moieties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation and the specific reagents used.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

3-Cyano-N-[(4-morpholin-4-ylthian-4-yl)methyl]benzamide has a wide range of scientific research applications:

    Chemistry: It is used as a precursor in the synthesis of various heterocyclic compounds and as a reagent in organic synthesis.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 3-Cyano-N-[(4-morpholin-4-ylthian-4-yl)methyl]benzamide involves its interaction with specific molecular targets and pathways. The cyano group and benzamide moiety play crucial roles in its biological activity, potentially interacting with enzymes and receptors in biological systems. The exact molecular targets and pathways involved are subjects of ongoing research.

Comparison with Similar Compounds

Similar Compounds

    N-Cyanoacetamides: These compounds share the cyanoacetamide structure and are used in similar synthetic applications.

    Indole Derivatives: Indole derivatives have diverse biological activities and are used in various pharmacological applications.

Uniqueness

3-Cyano-N-[(4-morpholin-4-ylthian-4-yl)methyl]benzamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its morpholine ring and thianyl group contribute to its versatility in chemical synthesis and potential therapeutic applications.

Properties

IUPAC Name

3-cyano-N-[(4-morpholin-4-ylthian-4-yl)methyl]benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23N3O2S/c19-13-15-2-1-3-16(12-15)17(22)20-14-18(4-10-24-11-5-18)21-6-8-23-9-7-21/h1-3,12H,4-11,14H2,(H,20,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVICSORUFNCBKX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSCCC1(CNC(=O)C2=CC=CC(=C2)C#N)N3CCOCC3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23N3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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